molecular formula C7H9ClN4 B2468551 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine CAS No. 195252-62-1

6-chloro-N4-cyclopropylpyrimidine-4,5-diamine

Cat. No.: B2468551
CAS No.: 195252-62-1
M. Wt: 184.63
InChI Key: UOZWNOIHCDKJPY-UHFFFAOYSA-N
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Description

6-chloro-N4-cyclopropylpyrimidine-4,5-diamine is a chemical compound with the molecular formula C7H9ClN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyrimidine-4,5-diamine with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N4-cyclopropylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation and Reduction Products: These reactions yield oxidized or reduced forms of the compound, which may have different chemical and physical properties.

Scientific Research Applications

6-chloro-N4-cyclopropylpyrimidine-4,5-diamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloropyrimidine-4,5-diamine: A precursor in the synthesis of 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine.

    N4-cyclopropylpyrimidine-4,5-diamine: A similar compound lacking the chlorine atom.

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the cyclopropyl group. These functional groups confer specific chemical properties and reactivity, making the compound valuable in various applications.

Properties

IUPAC Name

6-chloro-4-N-cyclopropylpyrimidine-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c8-6-5(9)7(11-3-10-6)12-4-1-2-4/h3-4H,1-2,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZWNOIHCDKJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C(=NC=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 4,6-dichloropyrimidin-5-amine (10 g, 60.9 mmol) and cycloproplyamine (10.44 g, 182.93 mmol, 12.7 mL) in absolute ethanol (100 mL) wee heated at 125° C. in a sealed tube for 4 days. The reaction mixture was then concentrated under reduced pressure to give a yellow solid which was triturated with cold water (200 mL). The resulting slurry was stirred for one hour at room temperature and then filtered. The isolated solid was washed with water (2×25 mL) and dried under reduced pressure to give 11.32 g of the title compound as a pale yellow solid, which was used without any further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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